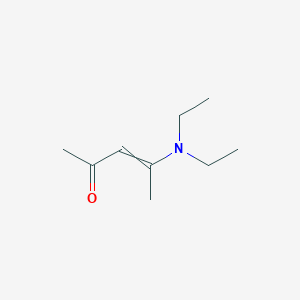

4-(Diethylamino)pent-3-EN-2-one

Description

Properties

CAS No. |

6135-18-8 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-(diethylamino)pent-3-en-2-one |

InChI |

InChI=1S/C9H17NO/c1-5-10(6-2)8(3)7-9(4)11/h7H,5-6H2,1-4H3 |

InChI Key |

OIZAZTWQMPFILE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=CC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Methylamino)pent-3-en-2-one

- Synthesis : Prepared via condensation of acetylacetone with methylamine, often under mild conditions.

- Safety data indicate handling precautions for irritancy (UN GHS Revision 8) .

4-(Benzylamino)pent-3-en-2-one

- Synthesis : Involves acetylacetone, benzylamine, and Ca5(PO4)3OH catalyst at room temperature, yielding the product via silica gel chromatography .

- Reactivity : The benzyl group introduces aromatic π-electron effects, stabilizing intermediates in multicomponent reactions (e.g., pyrrole synthesis with β-nitrostyrene) .

4-(Phenylamino)pent-3-en-2-one

- Applications: Used in pyrrole derivative synthesis via catalyst-free reactions with ninhydrin and pyrrole in water, highlighting its role in green chemistry . The phenyl group’s electron-withdrawing nature may modulate reaction pathways compared to alkylamino analogs.

4-(2-Hydroxyethylamino)pent-3-en-2-one

- This variant is valuable in designing water-compatible catalysts or ligands .

4-(Octadecylamino)pent-3-en-2-one

- Characteristics : The long alkyl chain (C18) confers lipophilicity, making it suitable for applications in lipid membranes or as a surfactant in micellar catalysis .

Multicomponent Reactions

- Diethylamino variant: Participates in pyrrole formation with ninhydrin and pyrrole, where the diethylamino group’s electron-donating effect stabilizes transition states .

- Benzylamino variant: Reacts with benzaldehyde and nitromethane to generate substituted pyrroles, with the benzyl group influencing regioselectivity .

Coordination Chemistry

- Diethylamino vs. Phenylamido: Diethylamino’s stronger σ-donor ability facilitates metal-ligand bonding in hafnium(IV) complexes (e.g., dichloro-bis[4-(phenylamido)pent-3-en-2-one]-hafnium), whereas phenylamido groups provide π-backbonding stabilization .

- Bulky substituents: 4-((2,6-Diisopropylphenyl)amino)pent-3-en-2-one forms ligands for nickel/iron complexes in electrocatalysis, where steric bulk prevents catalyst deactivation .

Physical and Spectroscopic Comparisons

Q & A

Q. How can spectroscopic methods confirm the molecular structure of 4-(Diethylamino)pent-3-en-2-one?

- Methodological Answer : The compound's structure can be confirmed via 1H and 13C NMR spectroscopy to assign protons and carbons, respectively. For example, the 1H NMR spectrum (CDCl₃) shows a singlet at δ 5.07 (1H, enone system), a multiplet at δ 3.25–3.32 (4H, diethylamino group), and a singlet at δ 2.51 (3H, methyl group adjacent to the carbonyl). IR spectroscopy (KBr) confirms functional groups, with peaks at 1628 cm⁻¹ (C=O stretch) and 2975 cm⁻¹ (C-H stretch of alkyl groups) . Researchers should compare experimental data with literature values and use purity checks (e.g., TLC) to validate results.

Q. What synthetic protocols are recommended for preparing 4-(Diethylamino)pent-3-en-2-one, and which parameters require optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions , such as condensation of diethylamine with α,β-unsaturated ketones. Critical parameters include:

- Reagent stoichiometry : Ensure precise molar ratios to avoid side products.

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent decomposition.

- Purification : Use column chromatography or distillation for isolation.

Air-sensitive steps (e.g., handling reactive intermediates) necessitate Schlenk line techniques or glove boxes under inert atmospheres (argon/nitrogen) .

Q. How should researchers handle air-sensitive conditions during synthesis?

- Methodological Answer : Air-sensitive reactions require:

- Pre-dried solvents (e.g., THF, toluene) purified via distillation under argon.

- Inert atmosphere setups : Use Schlenk lines for reagent transfers and vacuum cycles to remove oxygen.

- Reaction monitoring : Employ in-situ FTIR or NMR to track progress without exposing intermediates to air.

Post-synthesis, store products in sealed flasks under inert gas .

Advanced Research Questions

Q. How does 4-(Diethylamino)pent-3-en-2-one coordinate with transition metals, and what analytical techniques characterize these complexes?

- Methodological Answer : The compound acts as a β-ketiminate ligand , coordinating metals via the enone and diethylamino groups. For example, hafnium(IV) complexes are synthesized by reacting the ligand with metal chlorides. Characterization involves:

Q. How can contradictions in kinetic data for CO₂ absorption studies involving 4-(Diethylamino)pent-3-en-2-one derivatives be resolved?

- Methodological Answer : Contradictions often arise from experimental variables (e.g., temperature, solvent polarity). To address this:

- Standardize conditions : Use a stopped-flow apparatus for rapid mixing and consistent CO₂ partial pressure.

- Compare with blended amines : Evaluate synergistic effects (e.g., with monoethanolamine) to isolate contributions of the diethylamino group.

- Computational validation : Apply density-functional theory (DFT) to model reaction pathways and validate experimental rate constants .

Q. What computational strategies predict the electronic properties and reactivity of 4-(Diethylamino)pent-3-en-2-one?

- Methodological Answer : Hybrid DFT methods (e.g., B3LYP) with exact exchange terms accurately model the compound’s electronic structure. Steps include:

- Geometry optimization : Use a 6-31G(d,p) basis set to minimize energy.

- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict reactivity.

- Solvent effects : Incorporate polarizable continuum models (PCM) for solution-phase simulations.

Validate results against experimental UV-Vis and NMR data .

Q. How do crystallographic studies reveal structural variations in 4-(Diethylamino)pent-3-en-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using WinGX or SHELXL ) resolves dihedral angles between the enone system and substituents. For example:

Q. What mechanistic insights explain the reactivity of 4-(Diethylamino)pent-3-en-2-one in organic synthesis?

- Methodological Answer : The compound undergoes nucleophilic addition at the carbonyl carbon, forming resonance-stabilized enolate intermediates. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.